rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans
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Overview
Description
rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans is a chemical compound with significant importance in organic chemistry. It is known for its unique structural properties and reactivity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans typically involves the reaction of oxolane derivatives with isothiocyanate and methanesulfonate reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also require temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production. The use of automated systems also helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.
Scientific Research Applications
rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans exerts its effects involves the interaction of its reactive functional groups with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The methanesulfonate group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans
- rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans
Uniqueness
rac-(3R,4S)-4-isothiocyanatooxolan-3-yl methanesulfonate, trans is unique due to its combination of isothiocyanate and methanesulfonate functional groups, which provide a distinct reactivity profile compared to similar compounds. This uniqueness makes it particularly valuable for specific applications in research and industry, where its reactivity can be harnessed for targeted chemical transformations and interactions.
Properties
Molecular Formula |
C6H9NO4S2 |
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Molecular Weight |
223.3 g/mol |
IUPAC Name |
(4-isothiocyanatooxolan-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H9NO4S2/c1-13(8,9)11-6-3-10-2-5(6)7-4-12/h5-6H,2-3H2,1H3 |
InChI Key |
SDVZYNBYSGXYTH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1COCC1N=C=S |
Origin of Product |
United States |
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